molecular formula C32H33N5O4S B11212752 3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11212752
M. Wt: 583.7 g/mol
InChI Key: BTONUNHWIANVKX-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Let’s break it down:

  • Chemical Structure: : The compound’s systematic name is quite a mouthful, but its structure can be represented as follows:

    3-(4-[4-(4-acetylphenyl)piperazin-1-yl]carbonylbenzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one\text{3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one} 3-(4-[4-(4-acetylphenyl)piperazin-1-yl]carbonylbenzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Purpose: : It has garnered interest due to its potential therapeutic properties, particularly in the field of neurodegenerative diseases.

Preparation Methods

The synthetic routes to obtain this compound involve several steps

    Industrial Production: Large-scale production typically involves multi-step synthesis. Researchers use various chemical reactions, protecting groups, and purification techniques to achieve high yields.

Chemical Reactions Analysis

Let’s explore the reactions this compound undergoes:

  • Functional Groups: : The compound contains a carbonyl group, a piperazine ring, and a morpholine ring. These functional groups play a crucial role in its reactivity.

  • Reactions: : It likely participates in reactions such as oxidation, reduction, and substitution. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

  • Major Products: : Depending on reaction conditions, it can yield various derivatives. For example, acylation of the piperazine ring could lead to different products.

Scientific Research Applications

Researchers have explored several applications:

  • Medicine: : Due to its structural features, it might exhibit pharmacological activity. Investigating its potential as an antitumor or neuroprotective agent is essential.

  • Chemistry: : It serves as a valuable scaffold for designing new compounds with specific properties.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets. For instance:

    AChE Inhibition: It might act as an acetylcholinesterase inhibitor (AChEI), potentially relevant for Alzheimer’s disease treatment.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related structures. Its uniqueness lies in the combination of functional groups and the quinazolinone core.

Remember that further research and experimental data are crucial to fully understand this compound’s potential.

Properties

Molecular Formula

C32H33N5O4S

Molecular Weight

583.7 g/mol

IUPAC Name

3-[[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C32H33N5O4S/c1-22(38)24-6-8-26(9-7-24)34-12-14-36(15-13-34)30(39)25-4-2-23(3-5-25)21-37-31(40)28-20-27(35-16-18-41-19-17-35)10-11-29(28)33-32(37)42/h2-11,20H,12-19,21H2,1H3,(H,33,42)

InChI Key

BTONUNHWIANVKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S

Origin of Product

United States

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